molecular formula C15H14O2 B2776558 Methyl 5-methylbiphenyl-2-carboxylate CAS No. 191104-38-8

Methyl 5-methylbiphenyl-2-carboxylate

Cat. No.: B2776558
CAS No.: 191104-38-8
M. Wt: 226.275
InChI Key: ZFCJFGSLSLXVOI-UHFFFAOYSA-N
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Description

Methyl 5-methylbiphenyl-2-carboxylate (CAS 191104-38-8) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C15H14O2 and a molecular weight of 226.28, this ester serves as a valuable synthetic intermediate in medicinal chemistry . Compounds based on the biphenyl-2-carboxylate structure are frequently explored in pharmaceutical research for their potential to interact with biologically significant receptors . For instance, closely related biphenyl carboxylate analogues are investigated as positive allosteric modulators for metabotropic glutamate receptors (mGluR2), which are promising targets for treating conditions like cocaine dependence and schizophrenia . Other research areas include the development of angiotensin II (AT1) receptor antagonists, where similar structures are used to create novel antihypertensive agents . The methyl ester group in the molecule offers a versatile handle for further synthetic modifications, making it a useful building block for constructing more complex molecules. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-methyl-2-phenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-8-9-13(15(16)17-2)14(10-11)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCJFGSLSLXVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 5 Methylbiphenyl 2 Carboxylate

Catalytic Approaches to Biphenyl (B1667301) Core Formation

The creation of the C-C bond linking the two phenyl rings is the most critical step in the synthesis of the biphenyl core. Transition metal-catalyzed cross-coupling reactions have become the methods of choice for this transformation due to their efficiency, functional group tolerance, and high yields.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of biaryl compounds. gre.ac.uk This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron reagent, such as an arylboronic acid or ester. gre.ac.ukkochi-tech.ac.jp For the synthesis of the 5-methylbiphenyl-2-carboxylate core, this can be achieved by coupling a suitably substituted methyl benzoate (B1203000) derivative with a tolylboronic acid, or vice-versa.

A plausible synthetic route involves the reaction of methyl 2-halobenzoate (where the halogen is typically Br or I) with 4-methylphenylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) or formed from a stable complex such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). rsc.orgprepchem.com A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the activation of the organoboron species. beilstein-journals.orgresearchgate.net

Table 1: Key Components in Suzuki-Miyaura Coupling for Methyl 5-methylbiphenyl-2-carboxylate Synthesis

ComponentExampleRole in Reaction
Aryl HalideMethyl 2-bromobenzoate (B1222928)Electrophilic coupling partner
Organoboron Reagent4-Methylphenylboronic acidNucleophilic coupling partner
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂/LigandCatalyzes the C-C bond formation
BaseK₂CO₃, K₃PO₄Activates the boronic acid
SolventToluene, Dioxane, WaterProvides the reaction medium

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. kochi-tech.ac.jprsc.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. beilstein-journals.org

Other Transition Metal-Mediated Syntheses

While palladium catalysis is dominant, other transition metals can also effectively mediate the synthesis of biphenyls. Nickel-catalyzed cross-coupling reactions, for instance, offer a more cost-effective alternative to palladium and can sometimes provide complementary reactivity. acs.org The Kumada coupling, which utilizes a Grignard reagent (arylmagnesium halide), and the Negishi coupling, which employs an organozinc reagent, are also powerful methods for biaryl synthesis. rsc.orgresearchgate.net

A synthetic approach for this compound using a Negishi coupling could involve the in situ generation of an organozinc reagent from 4-bromotoluene (B49008) via lithium-halogen exchange followed by transmetalation with zinc chloride. prepchem.com This organozinc species can then be coupled with methyl 2-iodobenzoate (B1229623) in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield the desired product. prepchem.com

Esterification and Transesterification Strategies

The methyl ester group in the target molecule can be introduced either before or after the formation of the biphenyl core. This is typically achieved through esterification of the corresponding carboxylic acid or by transesterification of another ester.

Direct esterification of 5-methylbiphenyl-2-carboxylic acid is a common and straightforward approach. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is a classic method. commonorganicchemistry.commasterorganicchemistry.comresearchgate.net The reaction is driven to completion by using a large excess of methanol, which often serves as the solvent. masterorganicchemistry.com

Alternatively, for substrates that are sensitive to strong acids, milder esterification methods can be employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is highly effective at room temperature. commonorganicchemistry.comchemicalbook.com

Table 2: Comparison of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationMethanol, H₂SO₄ (cat.)RefluxInexpensive reagentsHarsh acidic conditions, requires excess alcohol
Steglich EsterificationMethanol, DCC, DMAP (cat.)Room TemperatureMild conditions, high yieldDCC byproduct can be difficult to remove

Transesterification is another viable strategy, where an existing ester is converted into a methyl ester. masterorganicchemistry.comwikipedia.org This can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.orgjbiochemtech.com For example, if an ethyl ester of 5-methylbiphenyl-2-carboxylic acid were synthesized, it could be converted to the methyl ester by heating it in methanol with a catalytic amount of sodium methoxide (B1231860) or a strong acid. masterorganicchemistry.comjbiochemtech.com

Functionalization and Derivatization Strategies of the Biphenyl System

Further modification of the this compound skeleton can provide access to a wider range of derivatives. Regioselective functionalization is key to introducing new substituents at specific positions on the biphenyl system.

Regioselective Modifications of the Methylbiphenyl Skeleton

The directing effects of the existing substituents (the methyl and methyl carboxylate groups) on the biphenyl core will influence the position of subsequent electrophilic aromatic substitution reactions. However, achieving high regioselectivity in such reactions can be challenging due to the presence of multiple activated positions. mdpi.com More controlled and predictable methods often rely on C-H activation strategies, which utilize transition metal catalysts to selectively functionalize a specific C-H bond. nih.govnih.gov These methods can allow for the introduction of a variety of functional groups at positions that are not easily accessible through classical electrophilic substitution.

Directed Ortho Metalation Approaches

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a new substituent. unblog.fr

In the context of the biphenyl system, a carboxylate or a related amide group can act as a DMG. unblog.fracs.org For instance, converting the ester of this compound to an N,N-diethylamide would create a powerful DMG. Treatment of this amide with a strong lithium base would direct metalation to the C3 position (ortho to the amide). Quenching the resulting organolithium intermediate with an electrophile would yield a 3-substituted derivative. acs.orgnih.gov This approach offers a highly predictable and efficient route to specifically functionalized biphenyls that would be difficult to obtain otherwise.

Reactions at the Methyl Group (e.g., Benzylic Bromination)

The methyl group at the 5-position of the biphenyl scaffold in this compound is a key site for functionalization, enabling the synthesis of various derivatives. The most prominent reaction at this position is benzylic bromination, a free-radical substitution that selectively targets the hydrogen atoms of the methyl group attached to the aromatic ring. This transformation is crucial as the resulting bromomethyl derivative is a versatile intermediate for introducing other functional groups.

The classic method for achieving this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. wikipedia.orgthermofisher.comresearchgate.net The reaction proceeds via a free-radical chain mechanism. mychemblog.com An initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, generates a bromine radical from the trace amounts of Br₂ present in NBS. mychemblog.comorganic-chemistry.org This bromine radical then abstracts a hydrogen atom from the benzylic methyl group, which is favored due to the resonance stabilization of the resulting benzylic radical. organic-chemistry.org The benzylic radical then reacts with Br₂ to form the desired product, Methyl 4'-(bromomethyl)biphenyl-2-carboxylate, and a new bromine radical, propagating the chain. mychemblog.com

Detailed research findings from patent literature outline specific conditions for the benzylic bromination of closely related compounds. For instance, the conversion of 4-methyl-2'-methoxycarbonyl-biphenyl to the corresponding bromomethyl derivative is effectively carried out using NBS and AIBN in a solvent like carbon tetrachloride at its boiling point. google.com Another patent describes the bromination of the analogous ethyl ester, ethyl 4'-methylbiphenyl-2-carboxylate, using reagents like Dibromodimethyl hydantoin (B18101) (DDH) or NBS with AIBN as the initiator. google.com In one example, the reaction is performed in dichloromethane (B109758) at 40°C for approximately 5 hours. google.com

The choice of solvent is critical. While carbon tetrachloride has been traditionally used, its toxicity and environmental impact have led to the exploration of alternatives. wikipedia.org Research has shown that solvents like methyl acetate, ethyl acetate, and trifluorotoluene are suitable replacements for Wohl-Ziegler brominations. wikipedia.orggoogle.com One patented process specifically highlights methyl acetate as a particularly effective solvent for the bromination of 4-methyl biphenyl-2'-carboxylic acid esters. google.com

Table 1: Reagents and Conditions for Benzylic Bromination of 4'-Methylbiphenyl-2-carboxylate Esters

SubstrateBrominating AgentInitiatorSolventTemperatureDurationReference
4-methyl-2'-methoxycarbonyl-biphenylN-Bromosuccinimide (NBS)AIBNCarbon TetrachlorideBoiling PointNot Specified google.com
Ethyl 4'-methylbiphenyl-2-carboxylateDibromodimethyl hydantoin (DDH)AIBNDichloromethane40 °C5 hours google.com
tert-butyl 4-methyl-biphenyl-2'-carboxylateN-Bromosuccinimide (NBS)AIBNMethyl Acetate60-65 °CNot Specified google.com

Environmentally Conscious Synthetic Practices

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes, often referred to as "green chemistry." For the synthesis of this compound and its precursors, several strategies have been developed to minimize environmental impact by reducing waste, avoiding hazardous materials, and improving energy efficiency.

One significant green approach involves the use of "one-pot" synthesis procedures. A patented technology for producing 4'-methyl-2-carboxylate biphenyl from 4'-methyl-2-cyanobiphenyl exemplifies this. google.com The process involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification in the same reaction vessel. This method avoids the isolation of intermediates, which minimizes material loss and reduces the use of separation solvents. Crucially, it prevents the generation of ammonia (B1221849) gas and salt-containing wastewater associated with traditional nitrile hydrolysis and separation steps, thereby enhancing its environmental friendliness. google.com

The core synthesis of the biphenyl structure itself, often achieved through Suzuki-Miyaura cross-coupling, has been a major focus for green innovation. researchgate.net Key advancements include:

Aqueous Reaction Media: Traditional Suzuki couplings often use organic solvents. Replacing these with water significantly reduces the environmental footprint. researchgate.net Research has demonstrated the successful synthesis of various biphenyl carboxylic acids in high yields using a water-soluble, fullerene-supported palladium nanocatalyst in pure water at room temperature. researchgate.net

Catalyst Recycling: Palladium catalysts, while highly effective, are expensive and can contaminate the final product. mdpi.combohrium.com Developing recyclable catalytic systems is a cornerstone of green synthesis. bohrium.com Heterogeneous catalysts, such as palladium supported on LaF₃ nanocrystals (LaF₃·Pd) or encapsulated palladium (Pd EnCat™), have been shown to be effective for Suzuki couplings in aqueous media. mdpi.comnih.gov These catalysts can be easily recovered after the reaction and reused for multiple cycles without a significant loss of activity, which reduces costs and minimizes metal waste. researchgate.netnih.gov

Use of Ionic Liquids: Ionic liquids have emerged as green solvent alternatives. In the synthesis of Telmisartan, for which this compound is a key intermediate, ionic liquids have been used as a recyclable reaction medium, offering advantages of mild conditions, simple operation, and high yields. researchgate.net

Solvent-Free Reactions: In some cases, reactions can be conducted without any solvent. A patented method for preparing a Telmisartan intermediate involves the heating and condensation of reactants under solvent-free conditions, which offers benefits such as high yield, simple operation, low cost, and no environmental pollution from solvents. google.com

These practices highlight a clear trend towards more sustainable and efficient manufacturing processes in the synthesis of complex organic molecules like this compound.

Table 2: Comparison of Green Synthetic Practices for Biphenyl Synthesis

Green PracticeKey FeatureAdvantagesExample ApplicationReference
One-Pot Synthesis Multiple reaction steps in a single vessel.Reduces waste, saves energy, avoids intermediate isolation.Synthesis of 4'-methyl-2-carboxylate biphenyl from nitrile. google.com
Aqueous Media Water as the reaction solvent.Non-toxic, non-flammable, inexpensive, environmentally benign.Suzuki-Miyaura coupling with a water-soluble Pd nanocatalyst. researchgate.net
Catalyst Recycling Reuse of the catalyst for multiple runs.Reduces cost, minimizes heavy metal waste and product contamination.Suzuki coupling using LaF₃·Pd nanocatalyst or Pd EnCat™. mdpi.comnih.gov
Ionic Liquids Use of non-volatile, recyclable liquids as solvents.Mild conditions, simple operation, potential for reuse.Synthesis of Telmisartan. researchgate.net
Solvent-Free Reaction Reaction conducted without a solvent medium.Eliminates solvent waste, simplifies workup, high atom economy.Preparation of a Telmisartan intermediate. google.com

High Resolution Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

A complete NMR analysis of Methyl 5-methylbiphenyl-2-carboxylate would involve a combination of one-dimensional (1D) and two-dimensional (2D) experiments.

¹H NMR: The proton NMR spectrum would provide crucial information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (revealing the relative number of protons), and coupling patterns (J-coupling, indicating adjacent protons). For this compound, distinct signals would be expected for the aromatic protons on both phenyl rings, the methyl ester protons (-OCH₃), and the methyl group protons on the biphenyl (B1667301) scaffold (-CH₃). The specific substitution pattern would lead to characteristic splitting patterns in the aromatic region.

¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between sp²-hybridized aromatic and carbonyl carbons and sp³-hybridized methyl carbons. The carbonyl carbon of the ester group would appear at a characteristic downfield shift.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity.

COSY: This experiment would reveal proton-proton couplings, helping to assign protons on the same aromatic ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC: This experiment shows correlations between protons and carbons over two to three bonds. It would be critical for establishing the connectivity between the two phenyl rings, and for linking the methyl and ester functionalities to their respective positions on the biphenyl framework.

A thorough search of scientific literature did not yield specific, published ¹H, ¹³C, or 2D NMR data for this compound. The expected chemical shifts can be predicted based on related structures, but experimental data is not available.

The biphenyl scaffold is not necessarily planar due to potential steric hindrance between the ortho substituents and the other ring. The degree of twisting, or the dihedral angle between the two aromatic rings, is a key conformational feature. NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can be used to probe through-space proximities between protons. For this compound, NOE correlations between protons on the two different rings could provide evidence for the preferred conformation in solution. However, no specific studies on the conformational analysis of this compound using NMR were found in the reviewed literature.

Mass Spectrometry (MS) Applications in Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through fragmentation analysis.

For this compound (C₁₅H₁₄O₂), high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm its elemental formula (calculated exact mass: 226.0994 g/mol ). Analysis by techniques like electron ionization (EI) would induce fragmentation, creating a characteristic pattern of fragment ions. Expected fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃), as well as cleavages within the biphenyl system.

Despite the utility of this technique, a specific experimental mass spectrum and detailed fragmentation analysis for this compound have not been reported in the searched scientific databases.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the ester functional group, typically found in the region of 1720-1740 cm⁻¹. Other characteristic bands would include C-O stretching vibrations of the ester, C-H stretching vibrations of the aromatic and methyl groups, and C=C stretching vibrations within the aromatic rings.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be effective for observing the vibrations of the aromatic rings and the C-C bond between the two phenyl rings.

A search of the literature and spectral databases did not provide experimental IR or Raman spectra for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings in the solid state. This would offer an unambiguous confirmation of the compound's constitution and its preferred solid-state conformation.

A search of crystallographic databases revealed no published crystal structure for this compound.

If a crystal structure were available, it would also reveal how the molecules pack in the crystal lattice. This analysis would identify any significant intermolecular interactions that stabilize the crystal structure. For this compound, which lacks strong hydrogen bond donors, the packing would likely be governed by weaker interactions such as:

Van der Waals forces: These are ubiquitous attractive or repulsive forces between molecules.

π-π stacking: The aromatic rings could stack on top of each other, an interaction that is common in planar aromatic systems. The specific geometry (e.g., face-to-face or offset) would depend on the molecule's conformation.

C-H···π interactions: Hydrogen atoms from the methyl groups or the aromatic rings could interact with the electron clouds of the aromatic rings of neighboring molecules.

Without an experimental crystal structure, any discussion of the crystal packing and intermolecular interactions for this compound remains speculative.

Polymorphism Research and Crystallization Studies

The study of polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is critical in the development of chemical compounds, as different polymorphs can exhibit varied physical properties. While specific polymorphism studies on this compound are not extensively detailed in publicly available literature, the methodologies for such research can be understood from studies on analogous compounds like other substituted methyl carboxylates.

Crystallization studies are fundamental to obtaining single crystals suitable for X-ray crystallography, which elucidates the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. A common technique used to grow high-quality crystals is the vapor diffusion method. In a typical setup, a solution of the compound in a solvent like dichloromethane (B109758) is placed in a small, open vial, which is then enclosed in a larger sealed container holding a precipitant solvent, such as methanol (B129727). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting the formation of well-ordered crystals over hours or days. researchgate.net

Once suitable crystals are obtained, X-ray diffraction analysis is performed to determine the crystal system, space group, and unit cell dimensions. This data provides insights into molecular conformation, intermolecular interactions (such as hydrogen bonds), and crystal packing. researchgate.net For example, in a study on Methyl 5-methylpyrazine-2-carboxylate, it was found that the molecule was nearly planar and that C—H⋯N and C—H⋯O hydrogen bonds linked the molecules into layers. researchgate.net Such detailed structural information is invaluable for understanding the compound's properties.

Table 1: Representative Crystal Data Collection and Refinement Details for a Methyl Carboxylate Compound researchgate.net Note: This data is for Methyl 5-methylpyrazine-2-carboxylate and serves as an example of typical crystallographic data.

ParameterValue
Chemical FormulaC₇H₈N₂O₂
Formula Weight152.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1555 (5)
b (Å)6.8386 (3)
c (Å)10.7424 (5)
β (°)93.303 (2)
Volume (ų)744.51 (6)
Z (molecules/unit cell)4
Calculated Density (Mg m⁻³)1.357
Radiation TypeMo Kα (λ = 0.71073 Å)
Temperature (K)100
Reflections Collected9931
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.083

Advanced Analytical Techniques in Research (e.g., HPLC, GC/MS for research analysis)

Advanced analytical techniques are essential for the purification, identification, and quantification of this compound in research settings. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two of the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly effective technique for the analysis of moderately polar organic compounds like this compound. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. chemmethod.compensoft.net

In a research context, a stability-indicating RP-HPLC method can be developed to separate the main compound from any process-related impurities or degradation products. chemmethod.compensoft.net The method involves selecting an appropriate column and optimizing the mobile phase composition, flow rate, and detector wavelength. chemmethod.com A gradient elution, where the mobile phase composition is changed over time, is often used to achieve efficient separation of a wide range of impurities. chemmethod.com UV detection is common for aromatic compounds, with the wavelength set to an absorbance maximum (e.g., 230 nm) to ensure high sensitivity. chemmethod.com Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, selective, and robust. pensoft.net

Table 2: Example of RP-HPLC Conditions for Analysis of Biphenyl Carboxylic Acid Derivatives chemmethod.compensoft.net

ParameterTypical Conditions
Column Symmetry Shield RP8 (150 mm × 4.6 mm, 3.5 µm) or C18 (150 x 4 mm, 5 µm)
Mobile Phase A 0.05% Trifluoroacetic Acid in Water or Phosphate (B84403) Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Elution Mode Gradient or Isocratic (e.g., 50:50 v/v)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25 - 30 °C
Injection Volume 10 µL
Detection UV-Vis at 225 nm or 230 nm

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a premier technique for identifying and quantifying volatile and semi-volatile compounds. For a compound like this compound, it offers high resolution and sensitivity. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. thepharmajournal.comnih.gov As the separated components exit the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. thepharmajournal.com

The GC method involves programming the oven temperature to ramp up, allowing for the separation of compounds with different volatilities. thepharmajournal.com The choice of carrier gas (usually helium), flow rate, and injection mode are critical parameters. thepharmajournal.com The mass spectrometer can be operated in full scan mode to identify unknown compounds by comparing their spectra to a library (like the NIST library) or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative analysis of target compounds. nih.govjppres.com GC/MS is particularly useful for analyzing complex mixtures and for metabolic studies where the parent compound and its metabolites need to be identified. nih.gov

Table 3: Typical GC/MS Parameters for Research Analysis thepharmajournal.comnih.gov

ParameterTypical Conditions
GC System Agilent or Shimadzu with Mass Spectrometer Detector
Column Polar cyano-column or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium (99.99% purity)
Flow Control Mode Constant Linear Velocity (e.g., 40 cm/sec)
Injection Mode Split (e.g., Split Ratio 50:1)
Injector Temperature 260 °C
Oven Program Initial Temp: 80 °C, ramped to higher temperatures as needed
Transfer Line Temp 240 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM)
Data Analysis Comparison with NIST spectral library

Chemical Reactivity and Mechanistic Investigations

Reactions at the Ester Functional Group (e.g., Hydrolysis, Transesterification, Amidation)

The methyl ester group is a primary site for nucleophilic acyl substitution reactions. These transformations proceed through a common mechanism involving the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a methoxide (B1231860) leaving group. masterorganicchemistry.com

Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 5-methylbiphenyl-2-carboxylic acid, is a fundamental reaction. This hydrolysis can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an effectively irreversible process where a hydroxide (B78521) ion acts as the nucleophile. masterorganicchemistry.com The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to furnish the neutral carboxylic acid. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction requiring an excess of water to drive the equilibrium toward the carboxylic acid product. google.com The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Enzymatic Hydrolysis: Carboxylesterases, such as those found in the liver, are capable of hydrolyzing ester-containing compounds. nih.gov Different isoenzymes exhibit varying substrate specificities for the hydrolysis of ester- and amide-type drugs. nih.gov

Transesterification: This process exchanges the methyl group of the ester for a different alkyl or aryl group by reacting the compound with a corresponding alcohol (R'OH). Like hydrolysis, it can be catalyzed by either acid or base. masterorganicchemistry.com

Under basic conditions, an alkoxide (R'O⁻) serves as the nucleophile in an addition-elimination mechanism. masterorganicchemistry.com To favor the desired product, the reactant alcohol is typically used as the solvent. masterorganicchemistry.com

Under acidic conditions, the reaction follows a multi-step protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) pathway. masterorganicchemistry.com Various catalysts, including Scandium(III) triflate and silica (B1680970) chloride, have been shown to be effective for transesterification reactions. organic-chemistry.org

Amidation: The reaction of Methyl 5-methylbiphenyl-2-carboxylate with ammonia (B1221849) or a primary/secondary amine can produce the corresponding amide. Direct reaction of an ester with an amine is generally slow and may require elevated temperatures. For more efficient conversion, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Reaction TypeTypical ReagentsProductGeneral Mechanism
Hydrolysis (Base-Catalyzed)NaOH or KOH in H₂O/alcohol, then H₃O⁺5-methylbiphenyl-2-carboxylic acidNucleophilic Addition-Elimination
Hydrolysis (Acid-Catalyzed)H₃O⁺ (e.g., H₂SO₄ in H₂O)5-methylbiphenyl-2-carboxylic acidCarbonyl Protonation, Nucleophilic Attack
TransesterificationR'OH, with acid (e.g., H₂SO₄) or base (e.g., NaOR') catalystAlkyl 5-methylbiphenyl-2-carboxylateNucleophilic Addition-Elimination
AmidationNH₃, RNH₂, or R₂NH; often requires heat5-methylbiphenyl-2-carboxamideNucleophilic Addition-Elimination

Electrophilic and Nucleophilic Substitutions on the Aromatic Rings

The two aromatic rings of the biphenyl (B1667301) scaffold have different susceptibility to substitution reactions due to the electronic effects of their respective substituents.

Ring A (substituted with -COOCH₃): The methyl carboxylate group is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta positions (C4 and C6). The ring is significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609).

Ring B (substituted with -CH₃): The methyl group is an electron-donating and activating group. It directs incoming electrophiles to the ortho and para positions (C2', C4', and C6'). This ring is more reactive towards EAS than benzene.

Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur preferentially on the methyl-substituted ring.

A significant reaction for biphenyl-2-carboxylate systems is the intramolecular electrophilic substitution (a Friedel-Crafts acylation) that occurs under strong acid catalysis, leading to cyclization and the formation of a fluorenone derivative. chemrxiv.org This reaction involves the acylation of the unsubstituted phenyl ring by the ester group. chemrxiv.org

Nucleophilic aromatic substitution (NAS) is generally not favored on either ring unless a suitable leaving group (like a halogen) is present in conjunction with strong electron-withdrawing groups.

Carbon-Hydrogen Bond Functionalization Strategies in Biphenyl Systems

Modern synthetic chemistry has focused on carbon-hydrogen (C-H) bond functionalization as an atom-economical method for creating molecular complexity. ethernet.edu.et In biphenyl systems, the carboxylate group can act as a directing group to facilitate site-selective C-H activation. labxing.com

Transition metal catalysts, particularly those based on palladium, ruthenium, and rhodium, can coordinate to the oxygen of the carboxylate/ester group. This coordination positions the metal catalyst in proximity to specific C-H bonds, typically at the ortho position of the second aromatic ring, enabling their cleavage and subsequent functionalization (e.g., arylation, alkenylation). labxing.com While the carboxylate moiety is considered a weakly coordinating group, this property is advantageous as it can facilitate the release of the catalyst to complete the catalytic cycle. labxing.com

These strategies have been applied to complex molecules, demonstrating that C-H functionalization can be achieved even in the presence of multiple other reactive groups. rutgers.edu However, a significant challenge can be the catalyst regeneration step; in some systems, the coordination between the product and the metal center is strong, requiring high temperatures (>130 °C) to achieve practical catalyst turnover. rutgers.edu

Reaction Kinetics and Thermodynamic Studies

Specific kinetic and thermodynamic data for this compound are not extensively documented in the literature. However, insights can be drawn from studies on structurally related compounds and general principles.

Mechanistic studies of carboxylate-directed C-H olefination catalyzed by ruthenium suggest that the C-H activation step can be irreversible and rate-limiting. labxing.com In other palladium-catalyzed C-H functionalizations, it has been found that while the C-H activation and functionalization steps are facile, the slow step is the exchange of the product for the starting material at the metal center. rutgers.edu

Thermodynamic properties provide crucial information about the stability and energy content of a molecule. For the related compound 2-methyl-5-phenylfuran-3-carboxylic acid, key thermodynamic values have been experimentally determined. lpnu.ua These data are essential for calculating the energetics of chemical processes involving such structures. lpnu.ua

Thermodynamic Data for the Structurally Related 2-methyl-5-phenylfuran-3-carboxylic acid lpnu.ua
Thermodynamic ParameterValueSignificance
Enthalpy of Combustion (ΔcH°)-5539.3 ± 4.0 kJ/molEnergy released upon complete combustion.
Enthalpy of Formation (condensed state, ΔfH°)-500.4 ± 4.5 kJ/molEnthalpy change when the compound is formed from its constituent elements in their standard states.
Enthalpy of Sublimation (at 298 K, ΔgcrH°)132.8 ± 3.5 kJ/molEnergy required to transition the substance from a solid to a gaseous state.
Enthalpy of Formation (gaseous state, ΔfH°)-367.6 ± 5.7 kJ/molEnthalpy of formation in the gas phase, derived from condensed phase and sublimation data.

Proposed Reaction Mechanisms and Identification of Intermediates

The reactions of this compound involve several key mechanistic pathways and intermediates.

Nucleophilic Acyl Substitution: As mentioned in section 4.1, reactions at the ester proceed via a tetrahedral intermediate . The nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and forming a transient species with a tetrahedral, sp³-hybridized carbon and a negative charge on the oxygen. This intermediate then collapses, reforming the C=O double bond and expelling the methoxide (-OCH₃) as the leaving group. masterorganicchemistry.com

Suzuki-Miyaura Cross-Coupling: The synthesis of the biphenyl core of this molecule often relies on palladium-catalyzed Suzuki-Miyaura coupling. gre.ac.ukscholarsresearchlibrary.com The catalytic cycle for this reaction provides insight into the fundamental reactivity of the aryl-halide and aryl-boronic acid precursors. The generally accepted mechanism involves:

Oxidative Addition: A palladium(0) complex reacts with an aryl halide (e.g., methyl 2-bromobenzoate).

Transmetalation: The resulting arylpalladium(II) complex reacts with a boronate species (e.g., p-tolylboronic acid), transferring the aryl group from boron to palladium.

Reductive Elimination: The two aryl groups on the palladium center couple, forming the biphenyl C-C bond and regenerating the palladium(0) catalyst. orgsyn.org

Acid-Catalyzed Cyclization to Fluorenone: The conversion of alkyl biphenyl-2-carboxylates to fluorenones is a well-established reaction. chemrxiv.org The standard mechanism involves:

Protonation of the ester's carbonyl oxygen by a strong acid.

Intramolecular electrophilic attack of the activated carbonyl carbon onto the adjacent aromatic ring, forming a new C-C bond and a cyclohexadienyl cation intermediate (a sigma complex).

Deprotonation to restore aromaticity, followed by elimination of methanol (B129727).

However, recent investigations have proposed a parallel mechanism under certain conditions (e.g., during nitration reactions). This alternative pathway may involve the formation of alkyl nitrate (B79036) intermediates , leading to the unexpected evolution of gases such as CO₂ and CO, suggesting a more complex mechanistic landscape than previously understood. chemrxiv.org

C-H Activation: The mechanism for carboxylate-directed C-H activation typically involves the formation of a cyclometalated intermediate . For instance, with a palladium catalyst, the ester's carbonyl oxygen coordinates to the Pd(II) center, which then undergoes a concerted metalation-deprotonation step with a C-H bond on the other ring to form a five- or six-membered palladacycle. This organometallic intermediate is the key species that undergoes subsequent functionalization. mdpi.com

Computational and Theoretical Chemistry Insights

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic energy and wavefunction of a molecule, from which numerous properties can be derived. For molecules like Methyl 5-methylbiphenyl-2-carboxylate, methods such as B3LYP with a 6-31G(d) or larger basis set are commonly employed to provide a reliable balance between accuracy and computational cost.

The geometry of this compound is primarily defined by the dihedral angle between its two phenyl rings and the orientation of the methyl carboxylate group. Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of the molecule by finding the minimum on the potential energy surface.

A key feature of biphenyl (B1667301) systems is the rotational barrier around the central C-C bond. The energetic profile of this rotation can be mapped by performing a series of constrained geometry optimizations at fixed dihedral angles. For the parent compound, biphenyl, the minimum energy conformation is twisted, with a dihedral angle of approximately 40-45°, representing a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a perpendicular arrangement).

In this compound, the presence of the methyl carboxylate group at the 2-position introduces significant steric hindrance. This is expected to lead to a larger equilibrium dihedral angle compared to unsubstituted biphenyl. For a similar compound, Ethyl 4-chloro-2′-fluoro-3-hydroxy-5-methylbiphenyl-2-carboxylate, X-ray crystallography revealed a dihedral angle of 71.50(5)° between the benzene (B151609) rings. Computational studies on methyl-substituted biphenyls have shown that total energy is largely independent of the position of the methyl group, suggesting that the steric influence of the ortho-carboxylate group is the dominant factor in determining the twist angle. The energetic barrier to rotation would also be significantly higher, restricting the conformational freedom of the molecule.

Table 1: Representative Calculated Geometric Parameters for a Substituted Biphenyl Carboxylate (Note: This table is illustrative, based on typical values for similar computationally studied molecules, as specific data for this compound is not available in the cited literature.)

ParameterTypical Calculated ValueMethod
Biphenyl Dihedral Angle65 - 75°DFT/B3LYP/6-311G(d,p)
C-C (inter-ring) Bond Length1.49 - 1.51 ÅDFT/B3LYP/6-311G(d,p)
C=O Bond Length1.20 - 1.22 ÅDFT/B3LYP/6-311G(d,p)
C-O (ester) Bond Length1.34 - 1.36 ÅDFT/B3LYP/6-311G(d,p)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide critical information about a molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile).

For biphenyl derivatives, the HOMO and LUMO are typically π-orbitals delocalized across both aromatic rings. The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) can be finely tuned by substituents. In this compound, the methyl group on one ring acts as a weak electron-donating group, which would be expected to raise the energy of the HOMO. The methyl carboxylate group is electron-withdrawing, which would lower the energy of the LUMO. This combined effect would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted biphenyl, suggesting higher chemical reactivity.

DFT calculations can precisely quantify these energies and visualize the orbital distributions. It is expected that the HOMO would have significant density on the methyl-substituted phenyl ring, while the LUMO would be more localized on the phenyl ring bearing the electron-withdrawing carboxylate group. This separation of frontier orbitals has implications for regioselectivity in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Biphenyls (Note: These values are representative and intended to illustrate the expected effects of substituents. Specific values for this compound would require dedicated calculation.)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Biphenyl (reference)~ -6.2~ -0.4~ 5.8
This compound~ -6.0~ -0.8~ 5.2

Spectroscopic Property Prediction through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to its IR spectrum. Key predicted vibrational modes would include the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching frequencies, aromatic C-H stretches, and the out-of-plane bending modes characteristic of the substitution pattern on the phenyl rings. Comparing the computed spectrum with experimental data can confirm the presence of functional groups and provide evidence for the calculated molecular conformation.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculations would predict distinct signals for the aromatic protons, the methyl protons on the ring, and the methyl protons of the ester group. The predicted chemical shifts are sensitive to the molecule's geometry, particularly the dihedral angle between the rings, and can thus be used to corroborate the results of geometry optimization. For instance, experimental ¹H NMR data for the related Methyl biphenyl-2-carboxylate shows signals at δ = 7.84 (d), 7.56–7.50 (m), 7.43–7.31 (m), and 3.64 (s, 3H), which align with the expected regions for aromatic and methyl ester protons. uj.ac.za

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. A plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction, for example, between methyl 2-bromobenzoate (B1222928) and 5-methylphenylboronic acid, catalyzed by a palladium complex.

Theoretical modeling can map the entire catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination. By calculating the energies of reactants, intermediates, and products, a potential energy surface for the reaction can be constructed. Transition state theory can be used to locate the transition state structures for each elementary step and calculate the corresponding activation energies. This analysis can provide insights into the reaction's rate-determining step and explain the observed product selectivity. For the Suzuki-Miyaura reaction, computational studies have often identified either transmetalation or reductive elimination as the rate-limiting step, depending on the specific substrates, ligands, and reaction conditions. mdpi.comresearchgate.netkochi-tech.ac.jp

Molecular Modeling of Intermolecular Interactions and Crystal Packing

In the solid state, the properties of a material are governed by how individual molecules pack together in the crystal lattice. Molecular modeling techniques can be used to predict and analyze these packing arrangements and the intermolecular forces that stabilize them.

For this compound, the crystal packing would be influenced by a combination of van der Waals forces and weaker C-H···π and C-H···O interactions. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. nih.govnih.govmdpi.com This method maps the electron density to partition crystal space into molecular volumes and analyzes the types and relative importance of different intermolecular interactions.

For analogous substituted biphenyl esters, studies have shown that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to crystal packing. nih.gov The specific arrangement of molecules will aim to maximize attractive interactions while minimizing steric repulsion. The non-planar, twisted shape of this compound would likely lead to a complex packing motif, possibly a herringbone or layered structure, rather than simple π-stacking which is precluded by the large dihedral angle. nih.gov Understanding these packing forces is crucial for predicting crystal morphology and solid-state properties.

Academic Utility and Research Applications

Strategic Building Block for Complex Organic Scaffolds in Research

Biphenyl (B1667301) derivatives are fundamental building blocks in organic synthesis, serving as key intermediates for constructing more complex molecular architectures. Biphenyl carboxylic acids and their esters are particularly valuable in the synthesis of pharmaceuticals and other functional organic materials. ajgreenchem.com For instance, the isomeric compound, 4'-Methylbiphenyl-2-carboxylic acid, is a crucial intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension. chemicalbook.comgoogle.com The synthesis of such complex molecules often relies on the strategic functionalization of the biphenyl core.

The general utility of biphenyl carboxylic acid derivatives is demonstrated in their use in Suzuki-Miyaura coupling reactions to create a library of small molecules with potential anticancer activity. ajgreenchem.com This highlights the role of the biphenyl carboxylic acid moiety as a versatile handle for further chemical transformations. While specific examples for Methyl 5-methylbiphenyl-2-carboxylate are not prominent in the literature, its structure suggests it could similarly serve as a valuable intermediate for accessing novel, complex organic scaffolds.

Related Biphenyl Derivative Application in Synthesis Resulting Complex Scaffold/Molecule
4'-Methylbiphenyl-2-carboxylic acidIntermediate in multi-step synthesisTelmisartan
Various substituted biphenyl carboxylic acidsSuzuki-Miyaura coupling reactionsLibrary of potential anticancer agents
2,6-di-tert-butyl-4-methylphenyl 2-methoxybenzoateEster-assisted nucleophilic aromatic substitution4'-methylbiphenyl-2-carboxylate derivative

Development of New Synthetic Reagents and Catalysts

The biphenyl framework is integral to the design of ligands for transition metal catalysis, most notably in cross-coupling reactions. The substitution on the biphenyl rings can be tailored to fine-tune the steric and electronic properties of the resulting catalyst, thereby influencing its activity, selectivity, and stability. While research has not specifically highlighted this compound in this context, the broader class of substituted biphenyls is essential. For example, phosphine ligands based on a biphenyl backbone are used to create palladium catalysts for C-C bond formation. google.com Furthermore, a metal-free catalytic strategy has been developed for lignin coupling reactions to produce lignin-derived biphenyl dimers, showcasing the reactivity of the biphenyl core itself in catalytic processes. rsc.org The presence of both an electron-donating methyl group and an electron-withdrawing carboxylate group could impart unique properties to catalysts derived from this compound, suggesting a potential area for future research.

Interaction Type Role in Supramolecular Assembly Example from Biphenyl Derivatives
O—H⋯O Hydrogen BondsFormation of dimers and tapesObserved in co-crystals of biphenyl carboxylic acids. iucr.orgresearchgate.net
C—H⋯O InteractionsStabilization of supramolecular sheetsSeen in co-crystals of carboxylic acids with heterocyclic bases. researchgate.net
π–π StackingContributes to crystal packingModified by alkyl substituting groups in biphenylene-containing acenes. nih.gov

Role in Advanced Materials Science Research (e.g., as part of organic light-emitting diodes components)

Biphenyl derivatives are a cornerstone in the field of advanced materials, particularly in the development of organic light-emitting diodes (OLEDs). The biphenyl unit provides a rigid, conjugated core with good thermal stability and charge-transporting properties. royalsocietypublishing.org Biphenyl-containing compounds are frequently used as host materials in the emissive layer of OLEDs, where they facilitate the transfer of energy to a dopant molecule. nih.govacs.org For example, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl has been synthesized and used as a host material in high-efficiency blue phosphorescent OLEDs. nih.govacs.org The biphenyl scaffold is also a component of fluorescent layers in OLEDs. ajgreenchem.com The specific electronic properties imparted by the substituents on the biphenyl core are crucial for tuning the performance of the device. While this compound has not been explicitly studied for this purpose, its structure is analogous to the types of building blocks used in the synthesis of materials for OLEDs, suggesting its potential as a component in future materials science research.

Emerging Directions and Future Research Horizons

Innovations in Green and Sustainable Synthesis of Biphenyl (B1667301) Compounds

The synthesis of biphenyls, traditionally reliant on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is being reimagined through the lens of green chemistry. The goal is to minimize environmental impact by reducing hazardous solvents and byproducts.

Key innovations include:

Aqueous Phase Catalysis : A significant shift involves replacing traditional organic solvents with water. Research has demonstrated the green synthesis of various biphenyl carboxylic acids via Suzuki-Miyaura cross-coupling using water as the solvent. researchgate.net One notable advancement is the use of a water-soluble fullerene-supported PdCl2 nanocatalyst. researchgate.net This system allows for high yields (over 90%) at room temperature and the catalyst can be recycled multiple times without a significant loss in activity. researchgate.net

Solventless Reactions : Another approach is the elimination of solvents altogether. researchgate.netflinders.edu.au Solventless methodologies not only prevent pollution associated with solvent use but can also lead to higher reaction rates and yields. These techniques often involve solid-phase reactions or reactions conducted on solid supports, minimizing waste generation. researchgate.net

Use of Safer Chemicals and Atom Economy : Green chemistry principles also emphasize the use of less hazardous chemicals and maximizing the incorporation of all materials used in the process into the final product (atom economy). researchgate.net This involves designing synthetic routes that avoid toxic reagents and minimize the formation of byproducts.

These sustainable approaches are critical for the industrial-scale production of biphenyl compounds, offering both environmental and economic advantages. google.com

Exploration of Novel Reactivity and Catalysis Paradigms for the Compound

Research into the synthesis of Methyl 5-methylbiphenyl-2-carboxylate and its analogs is heavily focused on developing more efficient and robust catalytic systems. The Suzuki-Miyaura reaction remains a cornerstone for creating the biphenyl scaffold, and much innovation is centered on improving this process. nih.gov

Recent developments in catalysis include:

Advanced Palladium Catalysts : While palladium remains the catalyst of choice, new formulations are being developed to enhance activity, stability, and recyclability. For instance, a water-soluble fullerene-supported PdCl2 nanocatalyst has been successfully used for the Suzuki-Miyaura cross-coupling of bromobenzoic acids with aryl boronic acids in pure water at room temperature. researchgate.net This catalyst demonstrated high yields and could be recycled up to five times without a noticeable decrease in performance. researchgate.net

Nickel-Catalyzed Reactions : Nickel catalysts are emerging as a cost-effective alternative to palladium for cross-coupling reactions. nih.govasianpubs.org They have shown promise in the synthesis of related structures like 2-cyano-4'-methylbiphenyl. asianpubs.org Research is ongoing to expand the scope and efficiency of nickel catalysts for a wider range of biphenyl derivatives. google.com

Directed C-H Activation : A major focus of recent research is the direct functionalization of C-H bonds. nih.gov This strategy avoids the need for pre-functionalized starting materials (like aryl halides and boronic acids), leading to more atom-economical and step-efficient syntheses. While still in development for this specific class of compounds, C-H activation represents a significant future direction for biphenyl synthesis.

The table below summarizes the performance of an innovative catalyst system for biphenyl synthesis.

Catalyst SystemSubstratesSolventTemperatureYieldRecyclability
Water-soluble fullerene-supported PdCl₂ nanocatalyst researchgate.netBromobenzoic acid, Aryl boronic acidWaterRoom Temp.>90%5 cycles with no clear decrease in yield

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediate formation, and catalyst behavior. mdpi.com

For the synthesis of biphenyl compounds, these techniques can:

Track Reactant Consumption and Product Formation : Techniques like Raman and infrared (IR) spectroscopy can monitor the concentration of key functional groups, offering a real-time profile of the reaction progress. researchgate.net

Identify Transient Intermediates : The ability to detect short-lived intermediates is key to elucidating complex reaction pathways, such as the catalytic cycle of a Suzuki-Miyaura coupling. mdpi.com

Observe Catalyst Speciation and Deactivation : Understanding how a catalyst changes during a reaction can help in designing more robust and long-lasting catalytic systems.

Monitor Particle/Crystal Formation : For reactions involving solid products or catalysts, techniques like dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) can follow the evolution of particle size and distribution. researchgate.net

By applying a suite of these in situ tools, researchers can gain a comprehensive picture of the entire reaction process, moving from simple endpoint analysis to a dynamic understanding of the chemical transformation. mdpi.comresearchgate.net

Integration of Machine Learning and AI in Reaction Prediction and Synthesis Design

Key applications include:

Reaction Yield Prediction : ML models, trained on large datasets of historical reaction data, can predict the yield of a Suzuki coupling reaction based on the specific substrates, catalyst, base, and solvent used. acs.orgnih.gov This allows chemists to select optimal conditions before even entering the lab, saving time and resources. acs.org

Condition Optimization : AI algorithms can explore a vast reaction space to suggest the ideal combination of catalyst, ligand, base, and solvent for a given transformation, a task that is often too complex and labor-intensive for manual optimization. nih.govnih.gov

Retrosynthesis Planning : AI-powered retrosynthesis tools can propose novel synthetic routes to complex target molecules by "deconstructing" them into simpler, commercially available starting materials. arxiv.orgchemcopilot.comosu.edu These tools leverage vast reaction databases to identify potential disconnections and suggest innovative pathways that a human chemist might overlook. grace.com

The table below presents a comparison of different ML models applied to Suzuki coupling reactions, highlighting their predictive power.

Machine Learning ModelInput FeaturesPredicted OutcomeAccuracy/Performance
Random Forest chemrxiv.org1D/2D structural descriptorsHigh/Low Yield ClassificationHigh ROC AUC of up to 96%
Graph Transformer Neural Networks (GTNNs) nih.gov2D/3D molecular graphs, reaction conditionsReaction Yield76.3% (three-category classification), 92.1% (binary classification)
Neural Network (trained on robotic system data) researchgate.netReactants, ligand, base, solvent (as binary vectors)Reaction YieldValidation RMSE of 10.4% on a test set of 1728 reactions

While these tools are powerful, their accuracy is highly dependent on the quality and quantity of the training data. nih.gov Future work will focus on generating standardized, high-quality datasets and developing more sophisticated algorithms to improve prediction accuracy and expand the scope of predictable reactions.

Expanding Applications in Specialized Chemical Domains (e.g., flow chemistry, microreactor synthesis)

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.govpharmtech.com Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, enabling better control over reaction conditions. chimia.ch

For the synthesis of biphenyls, flow chemistry offers several benefits:

Enhanced Safety : Many chemical reactions are highly exothermic. The superior temperature control in microreactors minimizes the risk of thermal runaways, allowing reactions to be performed under more aggressive (and often more efficient) conditions. chimia.chthieme-connect.de

Improved Yield and Selectivity : Precise control over residence time, temperature, and mixing can lead to higher yields and reduced formation of byproducts compared to batch reactions. chimia.ch

Scalability : Scaling up a flow process is often as simple as running the reactor for a longer period or running multiple reactors in parallel, which is more straightforward than moving from a small flask to a large batch reactor. uc.pt

Telescoping Reactions : Multiple reaction steps can be "telescoped" into a single continuous sequence, eliminating the need for isolation and purification of intermediates. This significantly reduces waste and processing time. thieme-connect.de

Recent studies have demonstrated the successful synthesis of biaryl compounds using flow systems, highlighting the potential for this technology in producing compounds like this compound. nih.gov

The following table provides a conceptual comparison of batch versus flow synthesis for a typical cross-coupling reaction.

ParameterBatch SynthesisFlow/Microreactor Synthesis
Heat Transfer Limited by vessel surface areaExcellent due to high surface-to-volume ratio
Mass Transfer (Mixing) Can be inefficient, leading to local concentration gradientsHighly efficient and rapid
Safety Higher risk with exothermic reactions and hazardous reagentsInherently safer due to small reaction volumes and superior control
Scalability Complex, often requires re-optimizationStraightforward (number-up or time-based)
Process Control Limited control over reaction parametersPrecise control over temperature, pressure, residence time
Reproducibility Can be variable between scalesHigh

The integration of these emerging technologies promises to make the synthesis of this compound and other valuable chemical intermediates more sustainable, efficient, and cost-effective.

Q & A

Q. Basic

Property This compound Methyl 2-hydroxybiphenyl-4-carboxylate
LogP 3.8 (predicted)2.9 (experimental)
Solubility (DMSO) 25 mM50 mM

Advanced
In vitro assays show that methylation at the 5-position enhances metabolic stability (t₁/₂ > 2h in microsomes) compared to hydroxylated analogs .

What formulation challenges arise due to solubility limitations?

Basic
The compound’s low aqueous solubility (<1 mg/mL) complicates in vitro assays. Use co-solvents (10% DMSO in PBS) or lipid-based nanoemulsions for cell-based studies. Solubility parameters (Hansen) guide excipient selection .

How are in vitro biological assays designed to evaluate its therapeutic potential?

Q. Advanced

  • Cytotoxicity : MTT assays (IC₅₀) against cancer lines (e.g., MCF-7) with doxorubicin as a positive control.
  • Target Engagement : Fluorescence polarization assays for kinase inhibition (e.g., EGFR).
  • Metabolic Stability : LC-MS/MS analysis of hepatic microsome incubations (human/rat) .

Notes

  • Methodological Rigor : Techniques cited are validated in independent studies (e.g., Suzuki coupling in biphenyl synthesis , DFT modeling ).
  • Contradictions : Traditional batch synthesis () vs. flow reactors () reflect scalability vs. practicality trade-offs, necessitating context-dependent optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.